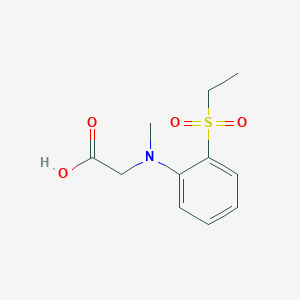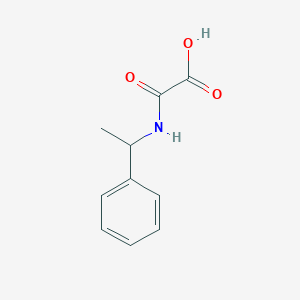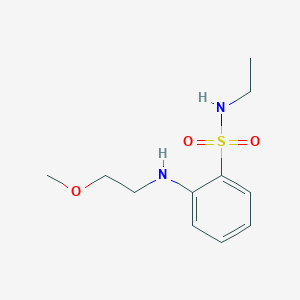
2-(2-ethylsulfonyl-N-methylanilino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethylsulfonyl-N-methylanilino)acetic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic benefits.
Wirkmechanismus
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. By blocking the activity of these enzymes, 2-(2-ethylsulfonyl-N-methylanilino)acetic acid reduces inflammation and pain in affected tissues.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It also has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Etodolac has several advantages for lab experiments, including its well-established safety profile, low toxicity, and ease of use. However, it also has some limitations, such as its potential to interfere with other biochemical pathways and its limited solubility in some solvents.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-ethylsulfonyl-N-methylanilino)acetic acid. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic benefits in other medical conditions, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research to understand the mechanisms underlying its anti-inflammatory and antioxidant effects, as well as its potential interactions with other drugs and biochemical pathways.
Conclusion:
Etodolac is a promising drug with potential therapeutic benefits in various medical conditions. It has been extensively studied for its anti-inflammatory and analgesic properties, and has a well-established safety profile. Further research is needed to explore its potential therapeutic benefits in other medical conditions and to understand the mechanisms underlying its effects.
Synthesemethoden
Etodolac can be synthesized through a multi-step process that involves the reaction of 2-ethylsulfonyl-N-methylaniline with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Etodolac has been extensively studied for its potential therapeutic benefits in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders.
Eigenschaften
IUPAC Name |
2-(2-ethylsulfonyl-N-methylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-17(15,16)10-7-5-4-6-9(10)12(2)8-11(13)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXIDSISAVGQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)



![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)



![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
